Cas no 2227838-24-4 ((3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid)

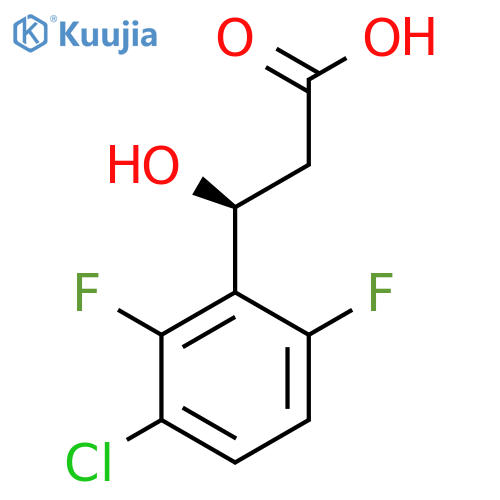

2227838-24-4 structure

商品名:(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid

- EN300-1976103

- 2227838-24-4

-

- インチ: 1S/C9H7ClF2O3/c10-4-1-2-5(11)8(9(4)12)6(13)3-7(14)15/h1-2,6,13H,3H2,(H,14,15)/t6-/m0/s1

- InChIKey: CFBJTFOGLNUGGF-LURJTMIESA-N

- ほほえんだ: ClC1=CC=C(C(=C1F)[C@H](CC(=O)O)O)F

計算された属性

- せいみつぶんしりょう: 236.0051781g/mol

- どういたいしつりょう: 236.0051781g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1976103-0.1g |

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |

2227838-24-4 | 0.1g |

$1459.0 | 2023-09-16 | ||

| Enamine | EN300-1976103-10.0g |

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |

2227838-24-4 | 10g |

$7128.0 | 2023-05-31 | ||

| Enamine | EN300-1976103-1.0g |

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |

2227838-24-4 | 1g |

$1658.0 | 2023-05-31 | ||

| Enamine | EN300-1976103-10g |

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |

2227838-24-4 | 10g |

$7128.0 | 2023-09-16 | ||

| Enamine | EN300-1976103-0.05g |

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |

2227838-24-4 | 0.05g |

$1393.0 | 2023-09-16 | ||

| Enamine | EN300-1976103-2.5g |

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |

2227838-24-4 | 2.5g |

$3249.0 | 2023-09-16 | ||

| Enamine | EN300-1976103-0.5g |

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |

2227838-24-4 | 0.5g |

$1591.0 | 2023-09-16 | ||

| Enamine | EN300-1976103-5.0g |

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |

2227838-24-4 | 5g |

$4806.0 | 2023-05-31 | ||

| Enamine | EN300-1976103-1g |

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |

2227838-24-4 | 1g |

$1658.0 | 2023-09-16 | ||

| Enamine | EN300-1976103-5g |

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |

2227838-24-4 | 5g |

$4806.0 | 2023-09-16 |

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

2227838-24-4 ((3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量